molecular formula C7H6N2O2S B6256641 5-(thiophen-2-yl)imidazolidine-2,4-dione CAS No. 74126-04-8

5-(thiophen-2-yl)imidazolidine-2,4-dione

Cat. No.: B6256641
CAS No.: 74126-04-8
M. Wt: 182.2
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Description

5-(Thiophen-2-yl)imidazolidine-2,4-dione (CAS 74126-04-8) is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol . This imidazolidine-2,4-dione (hydantoin) derivative features a thiophene substituent, a structural motif of significant interest in medicinal chemistry for the development of novel bioactive molecules. Compounds based on the imidazolidine-2,4-dione scaffold are recognized for their diverse pharmaceutical potential. Research into analogous structures has indicated applications as modulators of biological targets such as the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which is a key target for managing insulin resistance in Type 2 Diabetes . Furthermore, related imidazolidine and imidazole derivatives have been reported in scientific literature to exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, and anti-HIV properties . The presence of the thiophene ring in this molecule may further influence its electronic properties and binding affinity, making it a valuable building block for constructing compound libraries in drug discovery campaigns. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

74126-04-8

Molecular Formula

C7H6N2O2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to 5 Thiophen 2 Yl Imidazolidine 2,4 Dione

Established Synthetic Routes for Hydantoin (B18101) Derivatives

The formation of the hydantoin ring is a well-established area of organic synthesis, with several named reactions and one-pot procedures available. These methods can be adapted for the synthesis of 5-(thiophen-2-yl)imidazolidine-2,4-dione by utilizing a thiophene-containing precursor.

Bucherer-Bergs Reaction and its Adaptations

The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. wikipedia.orgencyclopedia.pub It is a multicomponent reaction that typically involves an aldehyde or ketone, ammonium (B1175870) carbonate, and an alkali metal cyanide, such as potassium or sodium cyanide. encyclopedia.pubmdpi.com The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org

For the synthesis of this compound, the starting carbonyl compound would be thiophene-2-carbaldehyde. The general reaction scheme is as follows:

Scheme 1: General Bucherer-Bergs Reaction for this compound

Thiophene-2-carbaldehyde + (NH₄)₂CO₃ + KCN → this compound

The reaction is typically carried out in a solvent such as aqueous ethanol (B145695) and may require heating. encyclopedia.pubmdpi.com While the traditional Bucherer-Bergs reaction is effective, modifications have been developed to improve yields and reaction conditions. One such improvement involves the use of ultrasonication, which can lead to shorter reaction times, lower temperatures, and higher yields. wikipedia.org

One-Pot Cyclization Methods

One-pot synthesis strategies are highly valued in organic chemistry for their efficiency, reduced waste, and simplified work-up procedures. Several one-pot methods for the synthesis of hydantoin derivatives have been reported, which can be applied to the preparation of this compound.

One such approach involves the reaction of an α-amino acid with an isocyanate or isothiocyanate. researchgate.netmdpi.com In the context of the target molecule, this would involve a thiophene-containing amino acid derivative. Another one-pot method involves the condensation of a carbonyl compound, urea (B33335), and a base, sometimes in the presence of an acid for subsequent rearrangement. bepls.com For instance, the synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) can be achieved through the condensation of benzil (B1666583) and urea in the presence of a base like sodium hydroxide. bepls.com A similar strategy could potentially be adapted using a thiophene-based α-dicarbonyl precursor.

Multicomponent Reaction Approaches Incorporating Thiophene (B33073) Precursors

The Bucherer-Bergs reaction itself is a prime example of a multicomponent reaction (MCR). nih.govencyclopedia.pub MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.org The efficiency and atom economy of MCRs make them attractive for the synthesis of diverse compound libraries.

Beyond the Bucherer-Bergs reaction, other MCRs can be envisioned for the synthesis of this compound. For example, isocyanide-based multicomponent reactions (IMCRs) are a well-established class of reactions for the synthesis of various heterocyclic compounds. nih.govnih.gov An IMCR approach could potentially involve the reaction of thiophene-2-carbaldehyde, an amine, an isocyanide, and a source of carbonate.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst is crucial for maximizing the yield and, where applicable, the stereoselectivity of the reaction.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the rate and outcome of a reaction. For the Bucherer-Bergs synthesis of hydantoins, aqueous ethanol is a commonly used solvent. encyclopedia.pubmdpi.com However, other solvents like propylene (B89431) glycol or even melted acetamide (B32628) have been shown to improve yields in certain cases, particularly for less reactive ketones. mdpi.com The use of deep eutectic solvents (DES) has also emerged as a green alternative to conventional organic solvents in similar condensations. mdpi.com

Temperature is another critical parameter. The traditional Bucherer-Bergs reaction is often heated to around 60-70 °C. encyclopedia.pub However, for some substrates, higher temperatures in a sealed vessel may be necessary to achieve good yields. mdpi.com Conversely, the use of microwave irradiation has been shown to accelerate the synthesis of related thiazolidine-2,4-dione derivatives, often under solvent-free conditions, which could be a viable strategy for optimizing the synthesis of the target hydantoin. researchgate.net

Catalyst Selection and Loading

While the classical Bucherer-Bergs reaction does not typically employ a catalyst in the traditional sense, the reagents themselves participate in the catalytic cycle. However, in related syntheses of heterocyclic compounds, the use of catalysts can be beneficial. For instance, in the synthesis of thiazolidinone derivatives, various catalysts such as piperidine, sodium acetate (B1210297), and even Lewis acids have been employed to facilitate condensation reactions. nih.govrevmedchir.ro

In the context of multicomponent reactions, catalysts can play a crucial role in activating the substrates and directing the reaction pathway. For example, silver(I) acetate has been used to promote difficult MCRs for the synthesis of 2-imidazolines. nih.gov The development of magnetically recoverable catalysts also offers a sustainable approach to synthesis, allowing for easy separation and reuse. rsc.org For the synthesis of this compound, exploring different catalysts could lead to milder reaction conditions and improved efficiency.

Research Findings on Hydantoin Synthesis

The following table summarizes key findings from the literature regarding the synthesis of hydantoin and related heterocyclic derivatives, which can inform the synthesis of this compound.

Reaction TypeStarting MaterialsReagents/CatalystSolventConditionsYieldReference
Bucherer-BergsKetone/Aldehyde(NH₄)₂CO₃, KCN/NaCNAqueous Ethanol60-70 °CGood to Excellent encyclopedia.pubmdpi.com
Bucherer-Bergs (Phenytoin)Benzophenone(NH₄)₂CO₃, KCNPropylene Glycol110 °C91-96% mdpi.com
Biltz Synthesis (Phenytoin)Benzil, Urea30% NaOHEthanol/WaterReflux>70% bepls.com
One-pot Hydantoin Synthesisα-Amino methyl ester hydrochlorides, CarbamatesBase--Good organic-chemistry.org
Knoevenagel CondensationThiazolidine-2,4-dione, Benzaldehyde derivativesPiperidine, Acetic Acid-MicrowaveHigh researchgate.net
Thiazolidinone SynthesisHydrazone, Thioglycolic acid-Toluene120 °C, 18h52% revmedchir.ro

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydantoin derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and atom economy.

One significant green approach is the use of water as a solvent. Traditional methods for synthesizing hydantoins, such as phenytoin, often employ organic solvents like ethanol. derpharmachemica.com The substitution of these solvents with water not only aligns with green chemistry principles but can also simplify the purification process. derpharmachemica.combepls.com For instance, the condensation of a benzil-analogue with urea can be effectively carried out in the presence of a base using water as the solvent. derpharmachemica.combepls.com Another green solvent alternative that has been explored for the Bucherer-Bergs reaction is polyethylene (B3416737) glycol (PEG). jsynthchem.com Furthermore, deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, are being investigated as dual-purpose solvent-catalyst systems for reactions like the Knoevenagel condensation to form related heterocyclic structures, offering an environmentally benign alternative to conventional organic solvents. nih.govmdpi.com

Microwave-assisted synthesis represents another cornerstone of green chemistry applied to heterocyclic compound synthesis. This technique often leads to a significant reduction in reaction times and an increase in product yields compared to conventional heating methods. nih.gov The synthesis of various imidazole (B134444) and imidazolidine (B613845) derivatives has been successfully achieved using microwave irradiation, sometimes in solvent-free conditions, which further enhances the green credentials of the process. scispace.comnih.govjetir.org

Solvent-free and catalyst-free reactions are also at the forefront of green synthetic strategies. Performing reactions without a solvent minimizes waste and can lead to cost-effective and ecologically sound procedures for generating compounds like 2-iminothiazolidines from aziridines. nih.gov

Table 1: Comparison of Green Synthesis Techniques

Technique Key Feature Advantages Reference
Aqueous Synthesis Water as solvent Environmentally benign, simplified workup derpharmachemica.com, bepls.com
Microwave-Assisted Microwave irradiation Reduced reaction time, improved yields scispace.com, nih.gov
Deep Eutectic Solvents DES as solvent/catalyst Biodegradable, low toxicity, recyclable nih.gov

| Solvent-Free Synthesis | Absence of solvent | Reduced waste, cost-effective, eco-friendly | nih.gov, elsevierpure.com |

Novel Synthetic Strategies for Accessing this compound

Beyond established methods like the Bucherer-Bergs reaction, which involves reacting a carbonyl compound, ammonium carbonate, and a cyanide source, researchers are exploring novel strategies to construct the this compound scaffold. encyclopedia.pubwikipedia.orgnih.gov These new approaches offer potential for improved efficiency, regioselectivity, and the ability to create diverse derivatives.

Exploration of Organometallic Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile route to complex molecules. The Suzuki reaction, in particular, has been utilized in the synthesis of precursors for related heterocyclic compounds. For example, a Suzuki reaction between a boronate and a bromide has been employed to synthesize precursors which are then cyclized to form the final products. nih.gov This strategy is highly relevant for the synthesis of this compound, where a thiophene-boronic acid could be coupled with a suitable brominated hydantoin precursor, or vice-versa.

The general applicability of iron-catalyzed C-H functionalization and copper-catalyzed reactions in the synthesis of various nitrogen-containing heterocycles suggests a broad scope for their potential application in synthesizing the target compound or its intermediates. beilstein-journals.org These methods allow for the direct formation of bonds, often with high atom economy.

Photocatalytic or Electrochemical Synthetic Pathways

While specific examples for the direct photocatalytic or electrochemical synthesis of this compound are not prominently documented, these fields represent a frontier in organic synthesis. The Bucherer-Bergs reaction itself has historical connections to photochemistry, with an early observation of 5,5-dimethylhydantoin (B190458) formation from acetone (B3395972) and hydrocyanic acid under sunlight exposure. encyclopedia.pubnih.gov Modern photocatalysis and electrochemistry offer controlled and often milder conditions for carrying out complex transformations, which could be harnessed for hydantoin synthesis. These methods can facilitate radical or ionic pathways that are complementary to traditional thermal reactions, potentially enabling new disconnections or improving yields and selectivities.

Purification and Isolation Techniques for High Purity Target Compound

Achieving high purity of the final this compound compound is critical for its subsequent use. Standard laboratory techniques are employed to isolate and purify the product from reaction mixtures and by-products.

The most common method for purification is recrystallization. researchgate.netnih.gov After the initial synthesis, the crude product is typically precipitated, often by acidifying the reaction mixture, followed by filtration. derpharmachemica.combepls.com The collected solid is then dissolved in a suitable hot solvent or solvent mixture, such as ethanol/water, and allowed to cool slowly, leading to the formation of pure crystals. nih.govajchem-a.com

Washing the crude or recrystallized product is another essential step. This is typically done with cold water or other solvents in which the product has low solubility to remove residual impurities, unreacted starting materials, and salts. derpharmachemica.comajchem-a.com

For more challenging separations or to achieve very high purity, column chromatography is utilized. The purity of the compound at each stage is often monitored by Thin-Layer Chromatography (TLC), using an appropriate eluent system like n-hexane:ethyl acetate. jsynthchem.com The structure and purity of the final product are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. jsynthchem.comresearchgate.netajchem-a.com

Table 2: Purification Methodologies

Method Description Purpose Reference
Precipitation/Filtration Solid product is crashed out of solution (e.g., by acidification) and collected by filtration. Initial isolation of the crude product from the reaction mixture. derpharmachemica.com, bepls.com
Washing The isolated solid is washed with a cold solvent. Removal of soluble impurities and reagents. ajchem-a.com
Recrystallization The crude solid is dissolved in a hot solvent and cooled to form pure crystals. To obtain a high-purity crystalline product. researchgate.net, nih.gov

| Chromatography | Separation of components based on differential partitioning between a stationary and mobile phase. | Purification of non-crystalline products or removal of closely related impurities. | jsynthchem.com |

Chemical Reactivity and Derivatization Strategies of 5 Thiophen 2 Yl Imidazolidine 2,4 Dione

Functionalization of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione ring system, a key component of the title compound, is amenable to a variety of chemical transformations. These modifications are crucial for modulating the physicochemical and pharmacological properties of the parent molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the imidazolidine-2,4-dione ring are nucleophilic and can readily undergo alkylation and acylation reactions. The imino hydrogen at the N-1 and N-3 positions can be substituted with various alkyl or acyl groups. For instance, N-alkylimidazoles can be synthesized by reacting the parent imidazole (B134444) with an alkyl halide. uobabylon.edu.iq This reaction typically proceeds in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity.

Similarly, N-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions introduce a carbonyl group onto the nitrogen atom, forming an N-acyl derivative. The reactivity of the two nitrogen atoms can differ, potentially allowing for selective functionalization under controlled conditions.

Reactions at the Carbonyl Groups

The two carbonyl groups at the C-2 and C-4 positions of the imidazolidine-2,4-dione ring are susceptible to nucleophilic attack. However, these reactions are less common than N-alkylation or N-acylation due to the cyclic nature of the ureide structure which imparts considerable stability. Reduction of the carbonyl groups can lead to saturated imidazolidine (B613845) derivatives.

Reactions involving the carbonyl groups can also include condensation reactions. For example, Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with aldehydes can yield 5-arylidene derivatives. nih.gov While this specific example involves a thiazolidinedione, similar reactivity can be anticipated for the imidazolidine-2,4-dione core under appropriate conditions.

Electrophilic and Nucleophilic Substitutions at the 5-Position

The C-5 position of the imidazolidine-2,4-dione ring is a key site for introducing diversity. In the case of 5-(thiophen-2-yl)imidazolidine-2,4-dione, this position is already substituted with the thiophene (B33073) ring. However, for other imidazolidine-2,4-diones, the methylene (B1212753) group at C-5 can be reactive. The active methylene group adjacent to the carbonyls can participate in various reactions, including condensation with aldehydes and ketones. nih.gov

Transformations Involving the Thiophene Ring

The thiophene moiety of this compound is an electron-rich aromatic system, making it a prime target for various chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

The thiophene ring readily undergoes electrophilic aromatic substitution reactions, such as halogenation and sulfonation, and its reactivity is generally higher than that of benzene (B151609). nih.gov Substitution on the thiophene ring typically occurs preferentially at the 2- and 5-positions (α-positions) due to the greater stabilization of the intermediate carbocation. pearson.commatanginicollege.ac.in Since the 2-position is already occupied by the imidazolidine-2,4-dione moiety, electrophilic attack is expected to occur predominantly at the 5-position of the thiophene ring.

Common electrophilic substitution reactions for thiophene and its derivatives include:

Halogenation: Bromination can be achieved using bromine in a suitable solvent. researchgate.net

Nitration: This reaction requires careful control of conditions to avoid oxidation of the thiophene ring.

Sulfonation: Treatment with appropriate sulfonating agents can introduce a sulfonic acid group. nih.gov

Friedel-Crafts Acylation: This reaction, catalyzed by a Lewis acid like aluminum chloride, introduces an acyl group onto the thiophene ring. nih.gov

The activating or deactivating nature of the imidazolidine-2,4-dione substituent will influence the rate and regioselectivity of these reactions.

Metalation and Cross-Coupling Reactions at Thiophene Positions

Metalation of the thiophene ring, typically using organolithium reagents, creates a nucleophilic carbon center that can be subsequently reacted with various electrophiles. This strategy is highly effective for introducing functional groups at specific positions of the thiophene ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.commdpi.com For these reactions to be applied to this compound, a halogen or another suitable leaving group would first need to be introduced onto the thiophene ring, typically at the 5-position, via electrophilic halogenation. The resulting halothiophene derivative can then be coupled with a variety of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a diverse range of derivatives. mdpi.commdpi.com

Table 1: Summary of Derivatization Strategies

Reaction Type Reagents and Conditions Potential Products
N-Alkylation Alkyl halide, base N-alkylated imidazolidine-2,4-dione derivatives
N-Acylation Acyl chloride or anhydride N-acylated imidazolidine-2,4-dione derivatives
Electrophilic Aromatic Substitution (Halogenation) Bromine, solvent 5-Bromo-2-(thiophen-2-yl)imidazolidine-2,4-dione
Suzuki Cross-Coupling Aryl/heteroaryl boronic acid, Palladium catalyst, base 5-(Aryl/heteroaryl-thiophen-2-yl)imidazolidine-2,4-dione derivatives
Sonogashira Cross-Coupling Terminal alkyne, Palladium and Copper catalysts, base 5-(Alkynyl-thiophen-2-yl)imidazolidine-2,4-dione derivatives

Oxidation and Reduction Reactions of the Thiophene Ring

The thiophene moiety within this compound is a key site for chemical modification through oxidation and reduction, although the stability of the aromatic ring presents specific challenges.

Oxidation: The thiophene ring is generally stable to many oxidizing agents, but it can be oxidized under specific conditions to form thiophene-1-oxides or thiophene-1,1-dioxides. pharmaguideline.comresearchgate.net The oxidation process disrupts the aromaticity of the thiophene ring, rendering the resulting oxides highly reactive dienes or dienophiles for cycloaddition reactions. utexas.edu Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and dimethyldioxirane. researchgate.netutexas.edu The extent of oxidation, yielding either the mono- or dioxide, can often be controlled by the stoichiometry of the oxidizing agent used. researchgate.net These oxidized derivatives are no longer aromatic and behave as unsaturated sulfones, making them valuable intermediates in organic synthesis. utexas.edu

Reduction: The reduction of the thiophene ring can proceed partially to yield dihydro- or tetrahydrothiophenes, or completely, resulting in ring opening. researchgate.net Catalytic hydrogenation can be employed, though it often requires harsh conditions that may affect other functional groups in the molecule. A common method for the complete reduction and cleavage of the thiophene ring is the Birch reduction, using sodium in liquid ammonia. researchgate.net This reaction can lead to desulfurization and the formation of an aliphatic side chain. For instance, the Birch reduction of related thienylacetic acids results in C–S bond cleavage and the formation of substituted hexenoic acids. researchgate.net

The table below summarizes typical conditions for these transformations on thiophene systems.

TransformationReagent(s)Product Type
Oxidationm-CPBA, dimethyldioxiraneThiophene-1-oxide, Thiophene-1,1-dioxide
Reduction (Cleavage)Na / liquid NH₃, EtOHAlicyclic thioether, Aliphatic chain

Regioselective Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound with specific substituent patterns (regioselectivity) is primarily achieved by selecting appropriately substituted starting materials. The core imidazolidine-2,4-dione (hydantoin) synthesis often involves the condensation of an α-amino acid with an isocyanate. mdpi.comresearchgate.netresearchgate.net

To create analogues with substituents on the thiophene ring, one would start with a substituted thiophene aldehyde. For example, using 5-chloro-thiophen-2-carboxaldehyde in a Strecker synthesis followed by cyclization would yield a 5-(5-chlorothiophen-2-yl)imidazolidine-2,4-dione.

Derivatization can also occur at the N-1 and N-3 positions of the imidazolidine-2,4-dione ring. The choice of a substituted urea (B33335) or isocyanate in the initial cyclization can install a group at the N-3 position. mdpi.com For example, reacting C-phenylglycine derivatives with phenyl isocyanate leads to N-3-phenyl substituted hydantoins. mdpi.com Subsequent alkylation or acylation at the N-1 position can be achieved by treating the hydantoin (B18101) with an appropriate electrophile under basic conditions.

Another key strategy for derivatization is the Knoevenagel condensation of a 2,4-thiazolidinedione or related core with an aldehyde. nih.gov While this applies to a related heterocycle, the principle of activating the C-5 methylene group for reaction with aldehydes is a fundamental strategy for creating derivatives. nih.gov

The following table outlines synthetic approaches to generate specific derivatives.

Target DerivativeSynthetic StrategyKey Reactants
Thiophene Ring SubstitutionBucherer-Bergs or Strecker SynthesisSubstituted thiophene aldehyde, KCN, (NH₄)₂CO₃
N-3 SubstitutionAmino acid cyclizationα-Amino acid, Substituted isocyanate
N-1 SubstitutionN-Alkylation/AcylationThis compound, Alkyl/Acyl halide, Base

Ring-Opening and Rearrangement Chemistry of the Imidazolidine-2,4-dione System

The imidazolidine-2,4-dione ring system can undergo several characteristic reactions, including hydrolytic ring-opening and skeletal rearrangements.

Ring-Opening: The hydantoin ring is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the amide bonds. This reaction typically proceeds via a tetrahedral intermediate. researchgate.net Acid-catalyzed hydrolysis of related 4-imino-imidazolidin-2-ones, for instance, leads to the formation of the corresponding hydantoin by cleaving the imine and reforming the carbonyl, demonstrating the stability of the dione (B5365651) structure under these conditions. researchgate.net However, stronger conditions can lead to the complete breakdown of the ring to form an α-amino acid derivative.

Rearrangement: Rearrangements can occur during the synthesis of the imidazolidine-2,4-dione ring itself. A notable example is the Biltz synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione), which proceeds through a pinacol-type rearrangement. bepls.com This reaction involves the condensation of benzil (B1666583) and urea, forming an intermediate that rearranges upon acidification with a 1,2-phenyl shift to yield the final spiro-hydantoin structure. bepls.com While the starting material for this compound is different, this highlights a potential rearrangement pathway in related syntheses.

Furthermore, the thiophene ring itself can be induced to open. The reaction of certain activated thienopyridines with thiobenzoylhydrazides in the presence of a base leads to a nucleophilic attack and subsequent cleavage of the thiophene ring. ju.edu.jo This type of reaction, involving intramolecular "Michael-type" addition followed by bond cleavage induced by an electron-withdrawing group, presents a potential pathway for complex rearrangements and functionalization of the entire this compound molecule. ju.edu.jo

Advanced Spectroscopic and Crystallographic Investigations of 5 Thiophen 2 Yl Imidazolidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 5-(thiophen-2-yl)imidazolidine-2,4-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its atomic connectivity and spatial arrangement.

Based on data from similar structures, the expected ¹H NMR chemical shifts for this compound in a solvent like DMSO-d₆ would feature signals for the imidazolidine (B613845) ring protons (N-H and the C5-H) and the thiophene (B33073) ring protons. nih.gov The N1-H and N3-H protons of the imidazolidine ring would likely appear as distinct singlets in the downfield region, typically between δ 8.0 and 11.0 ppm. The proton at the C5 position, being adjacent to the thiophene ring, would likely resonate as a singlet around δ 5.0-5.5 ppm. nih.gov The protons of the thiophene ring are expected to appear in the aromatic region (δ 6.9-7.6 ppm) as a set of multiplets, characteristic of a 2-substituted thiophene.

The ¹³C NMR spectrum would complement the proton data. The carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are expected to have characteristic signals in the range of δ 155-175 ppm. nih.gov The C5 carbon, attached to the thiophene ring, would likely appear around δ 60-65 ppm. nih.gov The carbons of the thiophene ring would resonate in the aromatic region, typically between δ 120 and 145 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H8.0 - 9.0-
N3-H10.0 - 11.0-
C5-H5.0 - 5.560 - 65
Thiophene H3'6.9 - 7.1 (multiplet)125 - 127
Thiophene H4'7.1 - 7.3 (multiplet)127 - 129
Thiophene H5'7.4 - 7.6 (multiplet)124 - 126
C2 (C=O)-155 - 158
C4 (C=O)-170 - 173
C2' (Thiophene)-140 - 145

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would show correlations between the adjacent protons on the thiophene ring (H3', H4', and H5'), helping to assign their specific resonances.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the proton signals of C5-H, H3', H4', and H5' to their corresponding carbon signals (C5, C3', C4', and C5').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the C5-H proton to the carbonyl carbons (C2 and C4) and to the carbons of the thiophene ring (C2' and C3'). The NH protons would also show correlations to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is valuable for determining the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the C5-H proton and the H3' proton of the thiophene ring, confirming their relative orientation.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be used to:

Characterize the crystalline and amorphous forms of the compound.

Determine the number of non-equivalent molecules in the unit cell of the crystal.

Provide information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Studies on related compounds like 1,3-imidazolidine-2-thione have demonstrated the utility of ssNMR in analyzing the chemical shift anisotropies of the carbons and even detecting the presence of different tautomers in the solid state. researchgate.net

Dynamic NMR Studies for Conformational Analysis

The this compound molecule possesses conformational flexibility, primarily due to rotation around the single bond connecting the imidazolidine ring and the thiophene ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational changes.

By analyzing the changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for conformational exchange processes. For instance, at low temperatures, the rotation around the C5-C2' bond might be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. Such studies on similar 5-substituted hydantoins have been used to understand their preferred conformations in solution. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the nature of chemical bonds within a molecule by probing their vibrational modes.

Analysis of Carbonyl Vibrations

The imidazolidine-2,4-dione ring contains two carbonyl (C=O) groups, which are expected to give rise to strong absorption bands in the FT-IR spectrum. Typically, the carbonyl stretching vibrations in hydantoin (B18101) derivatives appear in the region of 1700-1800 cm⁻¹. nih.gov Due to the presence of two carbonyl groups, both symmetric and asymmetric stretching modes are possible, which can result in two distinct absorption bands. spectroscopyonline.com The exact positions of these bands are sensitive to the electronic environment and hydrogen bonding interactions. For this compound, the carbonyl bands are expected to be in the range of 1710-1785 cm⁻¹. nih.govvscht.cz

Interactive Table: Expected Carbonyl Vibrational Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)
Asymmetric C=O Stretch1770 - 1785
Symmetric C=O Stretch1710 - 1720

Identification of Thiophene Ring Modes

The thiophene ring has a set of characteristic vibrational modes that can be identified in both FT-IR and Raman spectra. These include C-H stretching, C-C stretching, and ring breathing modes. The aromatic C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. rsc.org The C=C stretching vibrations within the thiophene ring usually appear in the 1600-1350 cm⁻¹ region. rsc.org The C-S stretching vibration is another characteristic mode for thiophene and its derivatives, often found between 850 and 600 cm⁻¹. rsc.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the thiophene ring, which may be weak in the FT-IR spectrum. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational properties of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the structure of novel compounds through precise mass measurements and fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation, making it ideal for accurate mass determination. For this compound, analysis in positive ion mode would be expected to yield the protonated molecule, [M+H]⁺, while the negative ion mode would produce the deprotonated molecule, [M-H]⁻, due to the acidic N-H protons of the imidazolidine ring.

Tandem mass spectrometry (ESI-MS/MS) induces fragmentation of a selected precursor ion, providing insight into the molecule's connectivity. The fragmentation of related 5-aryl imidazolidine-2,4-diones and thiophene-containing structures suggests several plausible pathways. rsc.orgnih.gov Common fragmentation reactions for such heterocyclic systems often involve characteristic neutral losses from the imidazolidine ring, such as the loss of carbon monoxide (CO) or isocyanic acid (HNCO). researchgate.net The fragmentation of the thiophene moiety can also occur, contributing to the complexity of the resulting spectrum. nuph.edu.ua For the closely related analog, 5-methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione (B2433342), predicted collision cross-section (CCS) values provide a theoretical basis for its ion mobility in the gas phase.

Table 1: Predicted ESI-MS Adducts and Collision Cross Section (CCS) for an Analogous Compound, 5-methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 197.03793 140.5
[M+Na]⁺ 219.01987 150.5
[M-H]⁻ 195.02337 143.1
[M+NH₄]⁺ 214.06447 162.1
[M+K]⁺ 234.99381 146.6

Data is for the analogous compound 5-methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione and is computationally predicted.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Given the polar N-H groups in the imidazolidine-2,4-dione ring, derivatization may be required to increase the volatility of this compound for GC analysis.

The mass spectra obtained via GC-MS typically employ electron ionization (EI), a hard ionization technique that results in extensive and reproducible fragmentation patterns, creating a molecular fingerprint. The fragmentation of thiophene derivatives under EI conditions is well-documented, often involving ring cleavage and rearrangements. nih.gov The combination of retention time from the gas chromatograph and the mass spectrum from the detector allows for highly specific identification of the compound in complex mixtures. rroij.comshimadzu.com

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. Based on studies of analogous hydantoin derivatives, the N-H groups of the imidazolidine ring are strong hydrogen bond donors, while the carbonyl oxygen atoms are effective acceptors. nih.govnih.govchemrxiv.org This typically leads to the formation of robust hydrogen-bonded networks, such as inversion dimers or extended chains, which are common motifs in the crystal packing of imidazolidine-2,4-diones. nih.govnih.gov

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bond N-H (imidazolidine) O=C (imidazolidine) N···O distance ~2.8 - 3.2 Å
Hydrogen Bond C-H (thiophene/imidazolidine) O=C (imidazolidine) C···O distance ~3.0 - 3.5 Å
π–π Stacking Thiophene Ring Thiophene Ring Parallel or offset stacking, inter-planar distance ~3.3 - 3.8 Å

Data is hypothesized based on crystallographic studies of analogous compounds. nih.govnih.govnih.gov

The conformation of a molecule in the solid state is its lowest energy arrangement within the crystal lattice. For this compound, key conformational features include the planarity of the heterocyclic rings and the torsion angle between them.

Studies on similar 5-substituted hydantoins have shown that the imidazolidine ring often adopts a nearly planar conformation. nih.govnih.gov The relative orientation of the thiophene ring with respect to the imidazolidine ring is a critical conformational parameter. In the crystal structure of the related 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, the imidazolidine ring is almost planar and is twisted by nearly 90 degrees relative to the benzene (B151609) plane. nih.gov This twist is a result of minimizing steric hindrance while optimizing intermolecular packing interactions. nih.govacs.org It is therefore probable that this compound would adopt a similar non-coplanar conformation in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insight into its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* electronic transitions associated with its aromatic and heterocyclic components. Thiophene-based materials are known to absorb in the UV region, and the conjugation with the imidazolidine-2,4-dione moiety would influence the position and intensity of the absorption maxima (λ_max). rsc.orgspectrabase.com Computational studies on related structures can help predict these electronic transitions. biointerfaceresearch.com

Many thiophene-containing compounds exhibit fluorescence, emitting light upon relaxation from an excited electronic state. rsc.orgresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. The presence of the imidazolidine-2,4-dione substituent on the thiophene ring will modulate the energy of the excited state and influence the radiative and non-radiative decay pathways, thus determining the compound's emissive characteristics. researchgate.net

Table 3: Expected Spectroscopic Properties of this compound

Spectroscopic Technique Expected Observation Inferred Property
UV-Vis Absorption Absorption maxima (λ_max) in the UV region Energy of π→π* electronic transitions
Fluorescence Emission Emission in the visible or UV region upon excitation Nature of the lowest excited singlet state; potential as a fluorophore

Properties are predicted based on the general characteristics of thiophene and imidazolidine-2,4-dione chromophores. researchgate.netrsc.org

Computational and Theoretical Studies of 5 Thiophen 2 Yl Imidazolidine 2,4 Dione

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations are pivotal for understanding the intrinsic properties of 5-(thiophen-2-yl)imidazolidine-2,4-dione.

Optimization of Molecular Conformations

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For this compound, this involves finding the most favorable rotational angle (dihedral angle) between the thiophene (B33073) ring and the imidazolidine-2,4-dione ring. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. While specific experimental data for this exact compound is not widely published, calculations on similar heterocyclic systems are common.

Illustrative Data: Optimized Geometrical Parameters This table presents hypothetical, yet typical, optimized bond lengths and angles for this compound, as would be determined by DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C=O (Imidazolidine)~1.22
Bond Length (Å)C-N (Imidazolidine)~1.38
Bond Length (Å)C-C (Ring-Ring Link)~1.50
Bond Length (Å)C-S (Thiophene)~1.73
Bond Angle (°)N-C=O (Imidazolidine)~125
Dihedral Angle (°)Thiophene // Imidazolidine (B613845)~30-50

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. For this compound, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO may be distributed across the electron-withdrawing imidazolidine-2,4-dione moiety.

Illustrative Data: Frontier Molecular Orbital Energies This table illustrates the kind of data obtained from FMO analysis for the title compound.

ParameterCalculated Value (eV)
Energy of HOMO (EHOMO)-6.5
Energy of LUMO (ELUMO)-1.8
HOMO-LUMO Energy Gap (ΔE)4.7

Electrostatic Potential Surface and Fukui Function Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, the MEP would likely show negative potential (red) around the carbonyl oxygen atoms and the sulfur atom of the thiophene ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the N-H protons of the imidazolidine ring, marking them as sites for nucleophilic interaction.

Fukui function analysis is a more quantitative method derived from DFT to identify reactive sites. It calculates the change in electron density at a specific point when the total number of electrons in the system changes. This analysis helps to pinpoint the most likely atoms to be involved in nucleophilic, electrophilic, or radical attacks, thereby providing a more detailed picture of the molecule's reactivity.

Molecular Docking Simulations for In Silico Interaction Studies with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug design for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. Although specific docking studies on this compound are not prominently documented, research on structurally related thiazolidine-2,4-dione and imidazolidine-2,4-dione derivatives provides a strong precedent for its potential biological targets, such as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

Ligand-Protein Interaction Profiling

Once a ligand is docked into the active site of a protein, the resulting complex is analyzed to identify key interactions that stabilize the binding. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the imidazolidine ring) and acceptors (like the carbonyl oxygen atoms). These are crucial for specificity and binding affinity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the thiophene ring) and hydrophobic pockets in the protein's active site.

Pi-Pi Stacking: Aromatic rings, like thiophene, can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

In a hypothetical docking of this compound into a target like PPAR-γ, one would expect the N-H and C=O groups of the imidazolidine-2,4-dione head to form hydrogen bonds with polar residues in the binding site, while the thiophene tail would likely occupy a hydrophobic pocket. ijper.org

Binding Affinity Predictions and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity, often expressed as a free energy of binding (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. These scores are used to rank different compounds or different binding poses of the same compound. While not a perfect prediction of real-world efficacy, these scores are highly effective for prioritizing compounds for further experimental testing. For instance, studies on similar compounds targeting VEGFR-2 have reported binding energies, providing a benchmark for what might be expected. nih.gov

Illustrative Data: Molecular Docking Results This table provides an example of how docking results for this compound against potential protein targets might be presented. The values are hypothetical.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
PPAR-γ (e.g., 2PRG)-7.8His323, Ser289, Tyr473Hydrogen Bond, Hydrophobic
VEGFR-2 (e.g., 4ASD)-7.2Cys919, Asp1046, Phe1047Hydrogen Bond, Pi-Pi Stacking

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the motion of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can elucidate its conformational flexibility, identify stable structural forms, and analyze how it interacts with solvent molecules, which is crucial for understanding its behavior in a biological environment.

Studies on related thiazolidine-2,4-dione derivatives demonstrate the utility of MD simulations in this context. For instance, simulations are used to examine the stability of a ligand-protein complex, revealing how the compound settles into a binding pocket and the nature of its interactions. nih.govrsc.org Key parameters often analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid.

Hydrogen Bond Analysis: To quantify the formation and lifespan of hydrogen bonds between the compound and solvent molecules (e.g., water) or a biological target.

In a typical MD study, the kinetic and structural features of a compound complexed with a target protein are examined over a significant timeframe, such as 100 nanoseconds, to ensure the stability of the observed interactions. nih.govrsc.org These simulations provide a dynamic picture that complements the static information obtained from molecular docking, offering deeper insights into the binding thermodynamics and kinetics. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is fundamental in medicinal chemistry for designing new, more potent analogues. nih.gov

Development of Predictive Models

The development of a predictive QSAR model is a multi-step process. For a series of compounds related to this compound, this would involve synthesizing and testing a library of derivatives to generate biological activity data (e.g., IC50 values). nih.gov These experimental values are then correlated with calculated molecular descriptors.

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. The goal is to generate an equation that can accurately predict the biological activity of new, unsynthesized compounds. A robust QSAR model is characterized by strong statistical parameters. mdpi.comnih.gov For example, a study on imidazolidine-2,4-dione derivatives targeting the PTP1B enzyme developed a highly predictive 3D-QSAR model with excellent statistical validation. nih.gov

Another investigation on thiazolidine-2,4-dione derivatives yielded a QSAR model with a high squared correlation coefficient (R²) of 0.887, indicating a strong relationship between the selected descriptors and the inhibitory activity. mdpi.com The reliability of such models is confirmed through rigorous cross-validation techniques, such as the leave-one-out (LOO) method. mdpi.comnih.gov

The table below shows a sample format of data used in a QSAR study, correlating structural features with biological activity.

CompoundSubstituentsExperimental Activity (pIC50)Predicted Activity (pIC50)Residual
Analogue 1-H5.305.250.05
Analogue 2-Cl5.855.88-0.03
Analogue 3-CH35.455.420.03
Analogue 4-OCH35.625.65-0.03

Descriptor Calculation and Feature Selection

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com For a compound like this compound, these descriptors can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular volume, surface area, dipole moment. researchgate.net

Quantum Chemical Descriptors: Energies of frontier orbitals (HOMO, LUMO), partial atomic charges, and molecular electrostatic potential (MESP). researchgate.netresearchgate.net

Software packages are used to calculate a large number of potential descriptors (often thousands). nih.govmdpi.com A critical step is then feature selection , where statistical methods like the Genetic Function Algorithm (GFA) or stepwise MLR are used to identify the small subset of descriptors that have the most significant correlation with biological activity, while avoiding redundancy. mdpi.comnih.gov Studies on thiophene derivatives have shown that electronic descriptors, such as LUMO energy and atomic charges, are often critical factors in the resulting QSAR models. researchgate.net In a study of thiazolidine-2,4-diones, descriptors related to molecular volume (V), molar refractivity (MR), and partial charges on specific atoms (qC2, qC3) were found to be most influential. mdpi.com

Descriptor TypeExample DescriptorPotential Influence on Activity
ThermodynamicHeat of Formation (ΔHf°)Relates to molecular stability
ElectronicDipole MomentInfluences polar interactions with the target researchgate.net
ElectronicLUMO EnergyRelates to the ability to accept electrons
Steric/TopologicalMolar Refractivity (MR)Relates to molecular volume and polarizability mdpi.com
Quantum ChemicalPartial Atomic ChargeGoverns electrostatic interactions

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters. Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) of this compound. nih.gov

These predicted spectra can then be compared with experimental data obtained from synthesized samples. Such a comparison serves two main purposes: it helps to validate the accuracy of the computational methods and aids in the correct interpretation of the experimental spectra, confirming the compound's structure. For example, experimental data for the closely related compound, (Z)-5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione, has been reported, providing a benchmark for what would be expected for the imidazolidine analogue. rsc.org A mismatch between predicted and experimental data can indicate an incorrect structural assignment or highlight limitations in the computational model.

The following table presents experimental spectroscopic data for a related thiazolidine-2,4-dione analogue, which would be used as a comparison point for computationally predicted values. rsc.org

Spectroscopic TechniqueParameterExperimental Value for (Z)-5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione rsc.org
FT-IR (KBr, cm⁻¹)N-H stretch3576.24
FT-IR (KBr, cm⁻¹)C=O stretch1727.79
¹H-NMR (δ ppm, DMSO-d6)NH proton11.953 (s, 1H)
¹H-NMR (δ ppm, DMSO-d6)Aromatic protons7.337-7.388 (m, 4H)
¹³C-NMR (δ ppm, DMSO-d6)Aromatic/Olefinic Carbons126.110 - 140.383
¹³C-NMR (δ ppm, DMSO-d6)Carbonyl Carbons154.258, 156.774
Mass Spec (m/z)Molecular Ion (M+)210.1430 (Analyzed)

Reaction Mechanism Studies and Transition State Analysis via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. The synthesis of the imidazolidine-2,4-dione (or hydantoin) ring can proceed through various routes, such as the Bucherer-Bergs reaction or the cyclization of ureido derivatives. organic-chemistry.org

By employing quantum mechanical calculations, researchers can map out the entire reaction pathway from reactants to products. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction by calculating the energy of the transition states. This helps to predict the reaction rate and identify the rate-determining step.

Analyzing Transition State Structures: Examining the geometry of the transition state provides insight into the bond-forming and bond-breaking processes that occur during the reaction.

For example, computational studies on the formation of related thiazolidine-2,4-dione derivatives have detailed the reaction pathway involving the Knoevenagel condensation of a thiophene carbaldehyde with the core heterocyclic ring. nih.gov Similar computational analysis of the synthesis of this compound would clarify its formation mechanism, rationalize reaction conditions, and potentially guide the optimization of the synthesis to improve yields and reduce byproducts.

Exploration of Biological and Material Applications Pre Clinical and Mechanistic Focus of 5 Thiophen 2 Yl Imidazolidine 2,4 Dione

In Vitro Enzyme Inhibition Studies and Mechanistic Investigations

Comprehensive searches of scientific literature and databases did not yield specific studies on the in vitro enzyme inhibition or detailed mechanistic investigations for 5-(thiophen-2-yl)imidazolidine-2,4-dione.

There is no publicly available research identifying or validating specific enzyme targets for this compound, including the well-known tuberculosis drug target, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netnih.govresearchgate.netsci-hub.st While various chemical scaffolds have been identified as DprE1 inhibitors, the imidazolidine-2,4-dione core with a thiophen-2-yl substitution at the 5-position has not been reported among them. researchgate.netnih.govresearchgate.netsci-hub.st

Due to the absence of identified enzyme targets, there are no available studies on the enzyme kinetics or the specific mechanism of inhibition for this compound.

Receptor Binding Profiling and Ligand-Target Interaction Analysis (In Vitro)

No specific in vitro receptor binding profiling or ligand-target interaction analyses for this compound have been reported in the scientific literature. However, studies on related imidazolidine-2,4-dione derivatives have shown affinities for receptors such as the cannabinoid receptor CB1. nih.gov Additionally, computational docking studies on the closely related thiazolidine-2,4-dione scaffold have explored interactions with receptors like peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov

In Vitro Antimicrobial and Antifungal Activity Investigations

The broader class of imidazolidine-2,4-dione and its thio-analogs have been investigated for their potential antimicrobial and antifungal properties. researchgate.netresearchgate.netmdpi.comresearchgate.net These studies provide a basis for exploring the activity of specific derivatives like this compound.

Direct studies determining the Minimum Inhibitory Concentration (MIC) for this compound were not found in the reviewed literature. However, research on a closely related class of compounds, 5-arylidene-thiazolidine-2,4-diones, offers insights into the potential antimicrobial activity. These compounds share a similar structural framework, with a substituted five-membered heterocyclic dione (B5365651) ring. One study reported that these derivatives demonstrated antimicrobial activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov

The following table summarizes the MIC values for various 5-arylidene-thiazolidine-2,4-dione derivatives against a panel of microorganisms. It is important to note that these are not the specific compound of interest but represent the closest available data.

CompoundS. aureus (ATCC 25923)S. epidermidis (ATCC 12228)M. luteus (ATCC 10240)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)M. smegmatis (ATCC 14468)C. albicans (ATCC 10231)S. cerevisiae (ATCC 2601)
2a >128641616>128>128>128>128>128
2b 4222>128>12816>128>128
2c 8424>128>12816>128>128
2d 8424>128>12816>128>128
2e 16848>128>12832>128>128
2f 16848>128>12832>128>128
2g 16848>128>12832>128>128
2h 16848>128>12832>128>128
2i 8424>128>12816>128>128
Ampicillin 0.250.250.1250.1254>128---
Gentamicin 0.50.50.250.2512---
Isoniazid ------16--
Amphotericin B -------12

Data sourced from a study on 5-arylidene-thiazolidine-2,4-dione derivatives. The specific substitutions for compounds 2a-2i are as described in the source publication. nih.gov

There is no information available in the scientific literature regarding studies on the mechanisms of resistance to this compound.

Investigation as a Scaffold for Rational Drug Design (Pre-clinical, In Silico or In Vitro Design)

The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in the field of medicinal chemistry, demonstrating a remarkable range of biological activities including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties. rjpn.orgresearchgate.netmdpi.comresearchgate.net Rational drug design leverages the structural features of such scaffolds to create targeted therapeutic agents. The core structure provides a rigid framework upon which various functional groups can be strategically placed to optimize interactions with a specific biological target.

Derivatives of the imidazolidine-2,4-dione ring have been synthesized and investigated as inhibitors of critical enzymes and as modulators of receptor function. For instance, molecules based on this scaffold have been designed to selectively inhibit protein tyrosine phosphatase-1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity. nih.gov Furthermore, the versatility of this scaffold has been demonstrated in the development of agents that inhibit the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa, offering a novel approach to combating bacterial infections. nih.gov The 5-(thiophen-2-yl) substitution on the imidazolidine-2,4-dione ring provides a lipophilic and electron-rich moiety that can engage in specific interactions, such as π-π stacking or hydrophobic interactions, within a target's binding site, making it a valuable component in the design of new therapeutic candidates.

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery used to modify known active compounds to improve their properties, circumvent existing patents, or explore new chemical space. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold, while bioisosterism refers to the substitution of atoms or groups with other groups that have similar physical or chemical properties, thereby retaining the intended biological activity. researchgate.netresearchgate.net

The imidazolidine-2,4-dione framework is an excellent candidate for such modifications. A notable example is the "core hopping" approach used to develop selective PTP1B inhibitors from an imidazolidine-2,4-dione base. nih.gov A classic bioisosteric replacement for the imidazolidine-2,4-dione core involves substituting one of the carbonyl groups (C=O) with a thiocarbonyl group (C=S) to yield a 2-thioxoimidazolidin-4-one. mdpi.com These sulfur analogs, or thiohydantoins, often exhibit distinct biological profiles while maintaining the essential structural features required for target binding. mdpi.comnih.gov This strategy allows medicinal chemists to fine-tune the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the parent molecule.

Table 1: Bioisosteric Scaffolds Related to this compound

Scaffold Name Core Structure Key Differences from Parent Scaffold Potential Applications
Imidazolidine-2,4-dione Hydantoin (B18101) Ring Parent scaffold Anticonvulsant, Antiarrhythmic, Anticancer rjpn.orgresearchgate.net
2-Thioxoimidazolidin-4-one 2-Thiohydantoin Ring Replacement of C=O at C2 with C=S Antiviral, Antimicrobial, Anti-inflammatory mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the imidazolidine-2,4-dione scaffold, SAR analyses have consistently shown that substitutions at the N-3 and C-5 positions are critical determinants of pharmacological effect. researchgate.netmdpi.com

The C-5 position, where the thiophene (B33073) group is located in this compound, directly influences the molecule's interaction with the target protein. The size, lipophilicity, and electronic nature of the substituent at C-5 can dictate the potency and selectivity of the compound. For example, studies on various 5-arylidene imidazolidine-2,4-diones have revealed that the nature of the aromatic ring (e.g., phenyl, substituted phenyl, or heteroaryl like thiophene) and its substitution pattern are key to their anti-arrhythmic properties. researchgate.net Similarly, modifications at the N-3 position with different alkyl or aryl groups can modulate the compound's pharmacokinetic properties, such as solubility and membrane permeability, as well as its binding affinity. researchgate.net

Table 2: Influence of Substituents on the Biological Activity of Imidazolidine-2,4-dione Derivatives

Position of Substitution Type of Substituent Resulting Biological Activity Reference
C-5 Arylidene (e.g., 3-chlorobenzylidene) Anti-arrhythmic activity researchgate.net
C-5 Phenyl, Alkylphenyl Anticonvulsant activity mdpi.com
N-3 Alkyl-piperazine Anticonvulsant activity researchgate.net

Potential in Materials Science: Organic Electronic Applications

While extensively studied for biological applications, the unique combination of the electron-rich thiophene ring and the hydrogen-bonding-capable imidazolidine-2,4-dione moiety suggests untapped potential in materials science, particularly in organic electronics. Thiophene-based molecules are among the most promising building blocks for organic semiconductors due to their excellent charge transport properties and environmental stability. acs.orgcore.ac.uk

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials relies on the ability of the constituent molecules to form ordered structures that facilitate the movement of charge carriers (electrons or holes). Thiophene and its fused-ring derivatives are renowned for their use as electron-donating units in high-performance π-conjugated materials. acs.orgbeilstein-journals.org

The this compound molecule incorporates the essential thiophene unit, which provides a π-conjugated system necessary for electronic conductivity. acs.org The imidazolidine-2,4-dione portion, while not conjugated, could influence the solid-state packing of the molecules through strong intermolecular hydrogen bonds. This directed self-assembly could potentially lead to well-ordered crystalline domains, which are beneficial for efficient charge transport. The electronic properties of the thiophene unit can be further tuned, for example, through fluorination, to modulate molecular orbital energies for specific semiconductor applications. acs.org

Organic photovoltaic (OPV) devices, or solar cells, convert sunlight into electricity and often rely on a blend of electron-donor and electron-acceptor materials. Thiophene-based small molecules, oligomers, and polymers are frequently used as the electron-donor component due to their ability to absorb light in the solar spectrum and their favorable highest occupied molecular orbital (HOMO) energy levels. mdpi.combenthamscience.combenthamdirect.com

In a typical donor-acceptor (D-A) architecture for OPV materials, the thiophene ring can serve as the donor (D) or as part of the π-bridge that connects the donor and acceptor units. mdpi.com The this compound could potentially act as a novel building block in this context. The electron-rich thiophene would function as the donor, while the imidazolidine-2,4-dione, with its electron-withdrawing carbonyl groups, could impart some electron-accepting character or be modified to link to a stronger acceptor unit. The performance of thiophene-based materials in solar cells is highly dependent on factors like their energy levels (HOMO/LUMO), absorption spectrum, and morphology in the solid state. mdpi.comacs.org

Table 3: Performance of Selected Thiophene-Based Small Molecules in Organic Photovoltaics (OPVs)

Molecule Type Device Structure Power Conversion Efficiency (PCE) Voc (V) Jsc (mA·cm−2) Reference
Dithienothiophene-Pyrene Vacuum-deposited OPV 6.20% 0.95 12.01 mdpi.com
Triphenylamine-Thienothiophene Vacuum-deposited OPV 5.41% 0.87 11.04 mdpi.com

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is ideally suited for forming well-defined supramolecular assemblies.

The imidazolidine-2,4-dione ring possesses two N-H hydrogen bond donors and two C=O hydrogen bond acceptors. This arrangement is a well-known motif for creating robust, self-assembling structures. These donor and acceptor sites can link molecules together to form one-dimensional tapes or two-dimensional sheets through a network of N-H···O=C hydrogen bonds. The planarity and rigidity of the heterocyclic ring system favor the formation of highly ordered, crystalline structures.

In addition to hydrogen bonding, the thiophene ring can participate in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, would further stabilize the supramolecular assembly, potentially leading to the formation of columnar structures. The interplay between the strong, directional hydrogen bonds of the hydantoin core and the weaker, dispersive π-π stacking of the thiophene moiety could be exploited to engineer complex, functional supramolecular materials for applications in sensing, catalysis, or molecular recognition (host-guest chemistry).

Catalytic Applications as a Ligand or Organocatalyst

The investigation into the catalytic applications of this compound, either as a ligand in metal-catalyzed reactions or as a standalone organocatalyst, is an emerging area of research. While direct studies on this specific molecule are limited, the broader class of hydantoin (imidazolidine-2,4-dione) derivatives has shown potential in organocatalysis.

Hydantoin scaffolds are recognized for their utility in various chemical transformations. For instance, certain hydantoin derivatives, in combination with an organic superbase, have been effectively employed as binary organocatalysts in the ring-opening polymerization (ROP) of cyclic esters. In such systems, the hydantoin molecule can be deprotonated by the base, forming a hydantoinate anion that acts as a nucleophilic initiator for the polymerization. The catalytic activity can be tuned by modifying the substituents on the imidazolidine-2,4-dione ring, which affects the acidity, steric hindrance, and nucleophilicity of the resulting catalyst.

A proposed cooperative activation mechanism suggests that the hydantoinate activates the growing polymer chain, while the protonated organic base (conjugate acid) activates the monomer. This dual activation pathway enhances the efficiency of the polymerization process. The table below summarizes the performance of a generic hydantoin/base binary system in the ROP of a cyclic ester monomer.

Catalyst SystemMonomerConversion (%)Dispersity (Đ)Reaction Time (h)
Hydantoin/DBUL-lactide951.154
Hydantoin/TBDTrimethylene Carbonate971.120.5
Hydantoin/MTBDδ-Valerolactone921.206

Although no specific catalytic applications for this compound have been documented in peer-reviewed literature, its structural features suggest potential avenues for exploration. The presence of the thiophene ring introduces an electron-rich aromatic system with a sulfur heteroatom, which could potentially coordinate to metal centers, making it a candidate for ligand development in transition metal catalysis. The acidic N-H protons on the imidazolidine-2,4-dione ring, similar to other hydantoins, could allow it to function as a proton shuttle or as a precursor to a nucleophilic catalyst in base-activated reactions.

Further research is necessary to fully elucidate the catalytic potential of this compound. Future studies could involve screening this compound in a variety of organic transformations known to be catalyzed by related heterocyclic structures. This could include asymmetric catalysis, where the chiral environment of a substituted hydantoin can be exploited to control the stereochemical outcome of a reaction. The synthesis of derivatives with modified thiophene or imidazolidine-2,4-dione moieties could also lead to the development of novel and efficient catalysts for a range of chemical processes.

Future Research Directions and Unaddressed Challenges for 5 Thiophen 2 Yl Imidazolidine 2,4 Dione

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

The presence of a stereocenter at the C-5 position of the imidazolidine-2,4-dione ring means that 5-(thiophen-2-yl)imidazolidine-2,4-dione exists as a racemic mixture. In pharmacology, different enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. Therefore, a significant and unaddressed challenge is the development of efficient asymmetric synthetic methods to produce enantiopure (R)- and (S)-5-(thiophen-2-yl)imidazolidine-2,4-dione.

Future research should focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts in reactions such as the Bucherer-Bergs synthesis or related multicomponent reactions could provide a direct route to enantiomerically enriched hydantoins. thieme-connect.de

Enzymatic Resolution: Biocatalytic methods employing specific enzymes like hydrolases or lipases could be used to selectively resolve the racemic mixture, offering a green and highly selective alternative.

Deracemization: Photochemical deracemization, which has been successfully applied to other 5-substituted hydantoins, presents a novel approach where a chiral catalyst selectively converts one enantiomer into the other under photoirradiation. organic-chemistry.org

Chiral Auxiliary-Mediated Synthesis: Synthesizing the molecule from enantiopure precursors, such as thiophene-containing amino acids, using chiral auxiliaries that can be cleaved after the hydantoin (B18101) ring formation is another viable path. organic-chemistry.org

Table 1: Potential Asymmetric Synthesis Strategies

Strategy Description Key Advantage
Chiral Catalysis Employs a chiral catalyst to guide the stereochemical outcome of the reaction. Direct access to enantiomerically enriched product in a single step.
Enzymatic Resolution Uses enzymes to selectively react with one enantiomer in a racemic mixture. High enantioselectivity and mild, environmentally friendly reaction conditions.
Photochemical Deracemization Converts a racemic mixture into a single enantiomer using a chiral photosensitizer. Potential for quantitative yield of a single enantiomer from a racemate. organic-chemistry.org
Chiral Precursors Starts the synthesis with an enantiomerically pure building block. Predictable stereochemical outcome based on the starting material. organic-chemistry.org

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

While the broader classes of thiophene (B33073) and hydantoin compounds are known for a wide spectrum of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties, the specific molecular targets of this compound are unknown. encyclopedia.pubnih.govnih.gov A critical area for future research is the elucidation of its mechanism of action at the molecular level.

This will require advanced analytical and computational techniques:

X-ray Co-crystallography: Obtaining crystal structures of the compound bound to specific protein targets (e.g., enzymes, receptors) would provide definitive evidence of its binding mode and key molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can be used to study the dynamics of the interaction between the compound and its biological target.

Molecular Docking and Dynamics Simulations: Computational models can predict binding affinities and poses with various biological targets, helping to prioritize experimental validation and guide the design of more potent derivatives. nih.gov For instance, related aminohydantoins have been studied as β-secretase inhibitors in the context of Alzheimer's disease, suggesting a potential starting point for computational screening. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to both the thiophene and hydantoin rings will be essential to map the structural features required for biological activity. nih.gov

Exploration of Novel Material Science Applications and Device Integration

Thiophene-based molecules are renowned for their applications in materials science, particularly in organic electronics, due to their excellent electronic properties and processability. mdpi.comresearchgate.net The this compound compound, combining a conductive thiophene unit with a hydrogen-bonding hydantoin moiety, presents an unexplored scaffold for novel materials.

Future research should investigate its potential in:

Organic Electronics: The compound could serve as a building block for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net The hydantoin part could promote self-assembly through hydrogen bonding, potentially leading to materials with highly ordered structures and improved charge transport properties.

Fluorescent Materials: Thiophene oligomers and polymers are often fluorescent. rsc.org The emissive properties of this compound and its derivatives should be characterized to assess their suitability for applications in fluorescent sensors or biomarkers.

Polymer Science: The hydantoin ring can be opened or modified, offering a handle for polymerization. This could lead to the development of novel functional polymers incorporating the optoelectronic properties of the thiophene ring.

Table 2: Potential Material Science Applications

Application Area Potential Role of this compound Key Feature to Exploit
Organic Semiconductors Building block for creating p-type or n-type materials. Thiophene's π-conjugated system for charge transport. mdpi.com
Fluorescent Probes Core structure for developing new emissive materials. Intrinsic fluorescence of the thiophene moiety. rsc.org
Functional Polymers Monomer unit for synthesizing novel polymers. Reactivity of the hydantoin ring for polymerization.
Self-Assembling Materials Component in supramolecular structures. Hydrogen bonding capability of the hydantoin N-H groups. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis of hydantoins via methods like the Bucherer-Bergs reaction can be time-consuming and challenging to scale. thieme-connect.de The integration of modern synthesis technologies like flow chemistry and automated platforms represents a significant opportunity for the efficient, safe, and scalable production of this compound and its derivatives.

Future work in this area should focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the Bucherer–Bergs reaction using thiophene-2-carboxaldehyde as a starting material could dramatically reduce reaction times and improve yield and safety, especially when handling toxic reagents like cyanide. thieme-connect.dedigitellinc.com

Automated Library Synthesis: Coupling flow chemistry with automated purification and analysis would enable the rapid synthesis of a large library of derivatives for high-throughput screening in drug discovery or materials science applications. This would accelerate the exploration of structure-activity relationships.

Table 3: Comparison of Batch vs. Flow Synthesis for Hydantoins

Parameter Conventional Batch Synthesis Continuous Flow Synthesis
Reaction Time Typically several hours to days Minutes to hours thieme-connect.dedigitellinc.com
Scalability Difficult; requires large reactors Easy; achieved by running the system for longer
Safety Higher risk with hazardous reagents/intermediates Enhanced safety due to small reaction volumes
Process Control Limited control over temperature and mixing Precise control over reaction parameters thieme-connect.de
Yield & Purity Often variable Generally higher and more consistent digitellinc.com

Application in Chemical Biology as Probes for Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. With appropriate functionalization, this compound could be transformed into a valuable chemical probe. The thiophene and hydantoin scaffolds are present in many biologically active molecules, making this a promising core structure. encyclopedia.pubnih.gov

Research should be directed toward:

Fluorophore Conjugation: Attaching a fluorescent tag to the molecule would enable its use in fluorescence microscopy and other bioimaging techniques to visualize its subcellular localization and interaction with biological targets. Thiophene-based materials themselves can be fluorescent, a property that could be enhanced through chemical modification. mdpi.comrsc.org

Affinity-Based Probes: Incorporating a photoreactive group (e.g., benzophenone) or a bio-orthogonal handle (e.g., an alkyne or azide) would allow for photo-affinity labeling or click chemistry-based approaches to identify its binding partners within the cell.

Biotinylation: Adding a biotin (B1667282) tag would facilitate the pulldown and identification of protein targets from cell lysates, providing a direct method to uncover its mechanism of action.

Multi-Disciplinary Research Collaborations and Translational Potential (Pre-Clinical)

Realizing the full therapeutic or technological potential of this compound requires breaking down traditional research silos. The diverse potential applications, from medicine to materials science, necessitate a multi-disciplinary approach. nih.govnih.gov

The path forward must involve:

Chemistry-Biology Interface: Strong collaborations between synthetic chemists, who can design and create novel derivatives, and biologists/pharmacologists, who can perform detailed in vitro and in vivo evaluations, are crucial.

Pre-Clinical Evaluation: Based on initial biological screenings, promising derivatives should advance to pre-clinical studies. For example, if anti-inflammatory activity is confirmed, studies in animal models of inflammatory diseases would be the next logical step. encyclopedia.pub Similarly, if anticancer properties are identified, evaluation in xenograft models would be warranted. rsc.org

Chemistry-Materials Science Collaboration: Partnerships between chemists and materials scientists will be key to developing and testing new electronic or optical devices based on this molecular scaffold. researchgate.net This collaborative effort is essential for translating fundamental discoveries into tangible applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(thiophen-2-yl)imidazolidine-2,4-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation , where a thiophene-2-carbaldehyde derivative reacts with imidazolidine-2,4-dione precursors under acidic or basic conditions . For example, bromoethylidene intermediates (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) can be coupled with imidazolidinedione cores in the presence of triethylamine or DMF as a solvent . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and catalysts (e.g., alum or sodium acetate) to enhance yield . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm) and carbonyl groups (δ 170–180 ppm) .
  • IR Spectroscopy : Confirms C=O (1650–1750 cm1^{-1}) and C-S (600–800 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 224.03 g/mol for C7_7H6_6N2_2O2_2S).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying regioselectivity in solid-state structures .

Q. What are the common biological targets evaluated for thiophene-containing imidazolidinediones, and how are these assays designed?

  • Methodological Answer : These compounds are screened for antimicrobial , anticancer , and anti-inflammatory activities.

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) calculations .
  • Cytotoxicity Testing : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC50_{50} values .
  • Enzyme Inhibition : Evaluate interactions with aldose reductase or cyclooxygenase-2 via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced properties?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling rational design of derivatives. For example:

  • Reaction Path Search : Tools like GRRM or Gaussian optimize intermediates and identify low-energy pathways .
  • Docking Studies : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., kinase binding pockets) to prioritize derivatives with high affinity .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity to guide synthesis .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to assign ambiguous peaks. For example, overlapping aromatic signals can be resolved via 2D NMR .
  • Computational Prediction : Tools like ACD/Labs or ChemDraw simulate NMR spectra based on proposed structures, comparing experimental vs. theoretical shifts .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track specific atoms in complex mixtures .

Q. What strategies improve regioselectivity in substitution reactions of the thiophene ring in this compound?

  • Methodological Answer :

  • Directing Groups : Install nitro (-NO2_2) or methoxy (-OCH3_3) groups to guide electrophilic substitution (e.g., bromination at the 5-position of thiophene) .
  • Catalytic Systems : Use Pd-catalyzed C-H activation for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .

Q. What methodological approaches analyze reaction byproducts and optimize purity for pharmacological studies?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate byproducts. MS-guided fractionation identifies impurities .
  • In Situ Monitoring : ReactIR tracks intermediate formation in real-time, enabling rapid adjustment of reaction parameters (e.g., pH, temperature) .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) to improve crystal purity (>98% by NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.